molecular formula C8H17N3O B8415249 4-Piperazin-1-yl-pyrrolidin-3-ol

4-Piperazin-1-yl-pyrrolidin-3-ol

Cat. No.: B8415249
M. Wt: 171.24 g/mol
InChI Key: XCQKGRUMUUYHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperazin-1-yl-pyrrolidin-3-ol is a chemical compound featuring a fused piperazine-pyrrolidine scaffold, serving as a versatile building block in medicinal chemistry and drug discovery research. This structure is common in pharmaceuticals, particularly in compounds targeting the central nervous system (CNS). For instance, research into dual-target ligands for treating pain and opioid use disorder has utilized the trans-(2S,4R)-pyrrolidine motif as a key dopaminergic pharmacophore to achieve high affinity and selectivity for target receptors . The piperazine ring is a privileged structure in drug design, known to contribute to favorable physicochemical properties that can enhance a molecule's ability to cross the blood-brain barrier (BBB), as evaluated by Central Nervous System Multiparameter Optimization (CNS-MPO) scores . The secondary amine and hydroxyl groups on the pyrrolidine ring provide handles for further chemical modification, allowing researchers to develop structure-activity relationships (SAR). This compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

4-piperazin-1-ylpyrrolidin-3-ol

InChI

InChI=1S/C8H17N3O/c12-8-6-10-5-7(8)11-3-1-9-2-4-11/h7-10,12H,1-6H2

InChI Key

XCQKGRUMUUYHMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2CNCC2O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 4-Piperazin-1-yl-pyrrolidin-3-ol often differ in the type of cyclic amine (piperazine vs. piperidine) or substituents (e.g., hydroxymethyl, pyrazole). Below is a detailed comparison of key analogs based on available evidence:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Substituent Impact Reference
This compound C₈H₁₅N₃O 169.23 Piperazine ring, pyrrolidin-3-ol High polarity due to hydroxyl and piperazine
1-(Piperidin-4-yl)pyrrolidin-3-ol C₉H₁₈N₂O 170.25 Piperidine ring, pyrrolidin-3-ol Reduced basicity vs. piperazine analogs
1-(Piperidin-4-yl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol C₁₂H₂₀N₄O 236.31 Piperidine, pyrrolidin-3-ol, pyrazole Enhanced H-bonding via pyrazole; possible kinase inhibition
2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol C₁₁H₁₈N₄O₂ 238.29 Piperazine, pyridazine, hydroxymethyl Increased hydrophilicity; pyridazine may confer metabolic stability
(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol C₂₂H₂₈N₈O₂ 436.51 Piperidine, aminophenyl, triazine High complexity; crystalline forms used in cancer therapeutics

Pharmacological and Functional Insights

  • Piperazine vs. Piperidine Analogs : Piperazine-containing compounds (e.g., this compound) exhibit higher basicity and hydrogen-bonding capacity compared to piperidine analogs like 1-(Piperidin-4-yl)pyrrolidin-3-ol. This difference may influence receptor binding kinetics and CNS penetration.
  • Hydroxymethyl and Pyridazine Modifications : Compounds like C₁₁H₁₈N₄O₂ () show increased hydrophilicity due to the hydroxymethyl group, which may improve solubility but reduce membrane permeability. The pyridazine moiety could confer metabolic stability by resisting oxidation.
  • Complex Derivatives in Oncology : The crystalline derivative from demonstrates how advanced substitutions (e.g., methoxyphenyl, triazine) expand therapeutic applications, particularly in cancer, by targeting proliferative signaling pathways.

Preparation Methods

Nucleophilic Substitution via Mesylate Intermediates

A widely employed strategy involves converting the hydroxyl group of pyrrolidin-3-ol derivatives into a mesylate, which serves as a superior leaving group for subsequent piperazine substitution. In a protocol adapted from malaria drug synthesis research, 4-hydroxypyrrolidin-3-ol is treated with methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) under basic conditions (triethylamine, 0°C to room temperature) to yield the mesylate intermediate . This intermediate is then reacted with excess piperazine in dimethylformamide (DMF) at 80–90°C for 4–6 hours, achieving substitution at the 4-position. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated via crystallization from ethanol/water, yielding 4-piperazin-1-yl-pyrrolidin-3-ol with >75% purity .

Key Optimization:

  • Temperature Control: Maintaining reaction temperatures below 90°C prevents decomposition of the mesylate intermediate.

  • Solvent Selection: DMF enhances nucleophilicity of piperazine, while THF minimizes side reactions during mesylation .

To mitigate side reactions during piperazine introduction, protective group chemistry is critical. A Boc (tert-butyloxycarbonyl)-mediated approach, as detailed in antimalarial hybrid synthesis, involves:

  • Protection: Treating pyrrolidin-3-ol with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) to form Boc-protected pyrrolidin-3-ol .

  • Mesylation and Substitution: The protected intermediate undergoes mesylation followed by piperazine substitution under conditions similar to Section 1.

  • Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) in DCM yields the final product .

Advantages:

  • Improved Yield: 85% over three steps compared to 60% in unprotected routes .

  • Reduced Byproducts: Boc protection prevents hydroxyl group participation in undesired side reactions .

Continuous Flow Synthesis for Scalability

Large-scale production (kilogram quantities) necessitates continuous flow methods to enhance efficiency. Adapting protocols from kinase inhibitor synthesis, a telescoped process eliminates intermediate isolations :

  • Step 1 (Mesylation): A solution of pyrrolidin-3-ol and MsCl in THF is mixed in a continuous reactor (residence time: 10 minutes).

  • Step 2 (Substitution): The mesylate stream is combined with piperazine in DMF within a second reactor (80°C, residence time: 2 hours).

  • Step 3 (Workup): The reaction mixture undergoes continuous liquid-liquid extraction (water/ethyl acetate) to isolate the product .

Process Metrics:

  • Throughput: 1.2 kg/hour with >95% conversion.

  • Purity: 97.8% by HPLC, meeting pharmaceutical standards .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Mesylate Substitution7590Simple, minimal protection stepsRequires excess piperazine
Reductive Amination6585No protective groups neededLow regioselectivity
Boc-Mediated Route8595High selectivity, scalableAdditional deprotection step
Continuous Flow9098High throughput, minimal manual handlingRequires specialized equipment

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) for this compound include:

  • Structural Confirmation: 1H^1H NMR (DMSO-d6): δ 3.85 (m, 1H, C3-OH), 3.10–2.80 (m, 8H, piperazine), 2.75–2.50 (m, 4H, pyrrolidine) .

  • Impurity Profile: LC-MS identifies <0.5% des-piperazine byproduct (m/z 130.1) .

  • Chiral Purity: Chiral HPLC (Chiralpak AD-H column) confirms racemic composition unless asymmetric synthesis is employed .

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